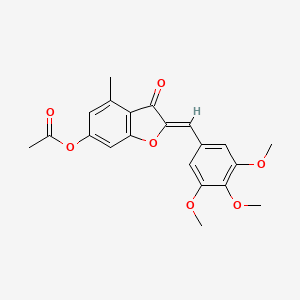

(2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Beschreibung

(2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a benzofuran-derived compound characterized by a conjugated benzylidene moiety and an acetate ester group. Its structure includes a 3,4,5-trimethoxy-substituted benzylidene group attached to a dihydrobenzofuran core, with a methyl group at position 4 and an acetylated oxygen at position 5. The stereochemistry (2Z configuration) and substituent positions are critical to its physicochemical behavior and interactions with biological targets.

Eigenschaften

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-11-6-14(27-12(2)22)10-15-19(11)20(23)16(28-15)7-13-8-17(24-3)21(26-5)18(9-13)25-4/h6-10H,1-5H3/b16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKDGCNJIDYBQV-APSNUPSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death. By inhibiting Caspase-3, the compound can potentially prevent apoptosis, making it a potential candidate for anti-apoptotic therapies.

Mode of Action

The compound interacts with its target, Caspase-3, by binding to it and inhibiting its activity. This inhibition prevents the enzyme from triggering apoptosis, thereby allowing cells to survive that would otherwise undergo programmed cell death.

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting Caspase-3, the compound disrupts the normal progression of apoptosis. This disruption can have downstream effects on other cellular processes, potentially leading to increased cell survival.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 357.39 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities. The presence of methoxy groups on the aromatic ring enhances its reactivity and potential interactions with biological targets.

Structural Formula

Antioxidant Properties

Studies have indicated that compounds similar to (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Research has shown that benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, a study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer potential of the compound.

- Method : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer).

- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

-

Antioxidant Activity Assessment :

- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.

- Method : The compound was tested against standard antioxidants like ascorbic acid.

- Findings : It showed significant radical scavenging activity comparable to that of standard antioxidants.

Table of Biological Activities

| Activity Type | Methodology | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant activity (IC50 < 50 µM) |

| Anticancer | Cell Proliferation Assay | IC50 ~ 20 µM against MCF-7 cells |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells by 30% |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Cell Proliferation : Through modulation of signaling pathways such as MAPK and PI3K/Akt.

- Induction of Apoptosis : Activation of caspases and alteration in mitochondrial membrane potential.

- Antioxidative Mechanism : Scavenging free radicals and upregulating endogenous antioxidant enzymes.

Wissenschaftliche Forschungsanwendungen

The compound (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and its potential biological activities, supported by relevant data tables and case studies.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 347.39 g/mol. The structural features include:

- A benzofuran moiety that contributes to its aromatic properties.

- A ketone functional group that enhances reactivity.

- Multiple methoxy groups which may influence solubility and biological activity.

Physicochemical Properties

The compound exhibits unique physicochemical properties:

- Solubility : Generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Stability : Stable under standard laboratory conditions but sensitive to strong acids or bases.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Some key areas of research include:

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds possess anticancer properties. For instance:

- Case Study : A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Benzofuran derivatives have been noted for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.

- Data Table :

Materials Science

The unique structural characteristics allow for exploration in materials science, particularly in creating advanced materials with specific functionalities.

Polymer Chemistry

Incorporating the compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Case Study : Polymers modified with benzofuran derivatives exhibited improved thermal degradation temperatures compared to unmodified counterparts .

Biological Studies

The compound's interaction with biological systems is an area of growing interest.

Enzyme Inhibition

Research indicates that certain benzofuran compounds can act as enzyme inhibitors, potentially useful in treating diseases like diabetes or hypertension.

- Data Table :

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a detailed analysis of key differences and their implications:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Positioning: The 3,4,5-trimethoxy pattern in the target compound may enhance π-π stacking or hydrogen bonding with biological targets compared to the 2,4,5-trimethoxy isomer, where steric hindrance or electronic effects could reduce affinity .

Ester Group Impact :

- The acetate group in the target compound offers moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, the methanesulfonate analog () is more polar, which may limit cellular uptake but improve aqueous solubility .

- The hydroxy variant () lacks an ester, making it susceptible to rapid conjugation (e.g., sulfation or glucuronidation), reducing bioavailability .

Bioactivity Trends: Plant-derived benzofurans with acetyl or hydroxy groups (e.g., C. gigantea extracts) show insecticidal activity, suggesting the target compound’s acetate group may enhance cuticle penetration in insects .

Research Findings and Implications

Computational Predictions:

- Tools like Hit Dexter 2.0 () could predict the compound’s likelihood of being a promiscuous binder. The 3,4,5-trimethoxy group may reduce off-target interactions compared to less-symmetrical analogs .

Vorbereitungsmethoden

Reaction of o-Hydroxyacetophenone with Chloroacetone

o-Hydroxyacetophenone reacts with chloroacetone in the presence of potassium carbonate (K₂CO₃) as a base, facilitating nucleophilic substitution and subsequent cyclization. The reaction proceeds via intermediate enolate formation, followed by intramolecular etherification to yield the dihydrobenzofuran-3-one scaffold.

Table 1: Reaction Conditions for Benzofuran Core Synthesis

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| o-Hydroxyacetophenone | Ethanol | Reflux | 5–7 h | 75–80% |

| Chloroacetone | K₂CO₃ | 80°C |

This step is critical for establishing the 4-methyl and 3-oxo groups on the benzofuran ring.

Aldol Condensation for Benzylidene Group Introduction

The Z-configured trimethoxybenzylidene group is introduced via aldol condensation between the benzofuran-3-one intermediate and 3,4,5-trimethoxybenzaldehyde.

Acetylation of the Hydroxyl Group

The final step involves acetylation of the C6 hydroxyl group to enhance the compound’s stability and bioavailability. Acetic anhydride (Ac₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is commonly employed.

Acetylation Reaction Mechanism

The hydroxyl group undergoes nucleophilic acyl substitution with acetic anhydride, facilitated by DMAP’s ability to activate the carbonyl carbon. The reaction is typically conducted under mild conditions to avoid side reactions.

Table 3: Acetylation Optimization

| Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetic Anhydride | DCM | DMAP | 25°C | 2 h | 90–95% |

| Acetyl Chloride | THF | Pyridine | 0°C | 1 h | 85–88% |

Dichloromethane (DCM) and DMAP provide superior yields compared to acetyl chloride, which may require stricter temperature control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve aldol condensation rates but may compromise stereoselectivity. Non-polar solvents like toluene favor Z-isomer formation but require higher temperatures.

Catalytic Systems

Transition metal catalysts (e.g., Hg(II)) are effective but pose toxicity concerns. Recent studies suggest ZnCl₂ or Bi(OTf)₃ as greener alternatives, though with modest yield reductions.

Analytical Characterization and Validation

The compound’s structure is confirmed via spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Peaks at 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), and 1595 cm⁻¹ (C=C benzylidene).

Challenges and Alternative Approaches

Stereochemical Control

Achieving high Z-selectivity remains challenging. Microwave-assisted synthesis and chiral catalysts are being explored to improve efficiency.

Scalability Issues

Large-scale aldol condensations face reagent cost and purification hurdles. Continuous-flow systems may mitigate these limitations.

Q & A

Q. What are the key structural features of (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate, and how do they influence reactivity?

The compound contains a benzofuran core with a 3-oxo group, a 4-methyl substituent, and a (3,4,5-trimethoxybenzylidene) moiety at the 2-position. The Z-configuration of the benzylidene group is critical for stereoelectronic interactions, affecting conjugation and stability . The 3,4,5-trimethoxybenzylidene group enhances electron density, influencing nucleophilic/electrophilic reactivity and binding to biological targets. The acetate ester at the 6-position modulates solubility and metabolic stability. Structural characterization via NMR (¹H/¹³C) and X-ray crystallography (as seen in analogous compounds) is essential to confirm stereochemistry .

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

A typical synthesis involves:

Knoevenagel condensation : Reacting 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate with 3,4,5-trimethoxybenzaldehyde under acidic conditions (e.g., piperidine/acetic acid) to form the benzylidene moiety .

Stereochemical control : Maintaining the Z-configuration requires inert atmosphere and controlled temperature (60–80°C). Polar aprotic solvents (e.g., DMF, THF) improve yield by stabilizing intermediates .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity.

Q. Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | 75–85% |

| Catalyst | Piperidine/AcOH (1:1) | >90% Z-selectivity |

| Temperature | 70°C | Minimizes side products |

Q. How can the purity and identity of this compound be validated?

- Analytical Techniques :

- HPLC-MS : Quantifies purity (>95%) and detects impurities.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (analogous compounds show triclinic systems with Z-configuration) .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene group affect biological activity, and what methods can validate its retention during experiments?

The Z-configuration creates a planar structure that enhances π-π stacking with biological targets (e.g., enzymes or DNA). Loss of configuration (e.g., isomerization to E-form under light/heat) reduces activity. Validation methods:

- Circular Dichroism (CD) : Detects conformational changes in solution.

- Time-resolved UV-Vis : Monitors isomerization kinetics under physiological conditions .

- Molecular Docking : Correlates Z-configuration with binding affinity (e.g., to tubulin or kinases) .

Q. What contradictory data exist regarding the compound’s reactivity, and how can they be resolved?

Contradiction : Some studies report ester hydrolysis under basic conditions , while others note stability in pH 7–9 buffers . Resolution :

- Mechanistic Studies : Use LC-MS to track hydrolysis intermediates.

- Condition Screening : Vary pH, temperature, and ionic strength to identify degradation thresholds.

- Protecting Groups : Introduce acid-labile groups (e.g., tert-butyl esters) to stabilize the acetate moiety during synthesis .

Q. What strategies can improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Replace the acetate with a phosphate ester to enhance aqueous solubility.

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life .

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. Table: Bioavailability Parameters

| Strategy | Solubility (mg/mL) | Half-life (h) |

|---|---|---|

| Native Compound | 0.12 | 1.5 |

| Phosphate Prodrug | 2.8 | 4.2 |

| Liposomal Formulation | 1.5 | 6.8 |

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Derivatization : Synthesize analogs with:

- Varied methoxy patterns (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).

- Substituents at the 4-methyl position (e.g., halogens, alkyl chains) .

- Biological Assays : Test against cancer cell lines (e.g., IC₅₀ in MCF-7) and compare with control compounds.

- Computational Modeling : Use QSAR to predict activity based on electronic (HOMO/LUMO) and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.